molecular formula C18H14ClN3O4S2 B2711617 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 899357-60-9

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No. B2711617
CAS RN: 899357-60-9
M. Wt: 435.9
InChI Key: OKBDSAURAGJKBQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

  • Antibacterial and Anti-enzymatic Potential : A study explored the synthesis of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide and evaluated their antibacterial and anti-enzymatic potential, along with hemolytic activity. The compounds showed good inhibition against gram-negative bacterial strains and low potential against the lipoxygenase enzyme (Nafeesa et al., 2017).

  • Urease Inhibition and Antimicrobial Activities : Another study synthesized 5-aryl thiophenes containing sulphonylacetamide groups and evaluated them for antibacterial and anti-urease activities. The findings revealed that all the sulfacetamide derivatives displayed antibacterial activity against various bacterial strains and exhibited significant inhibition against the urease enzyme (Noreen et al., 2015).

  • Inhibitors of Thymidylate Synthase : A series of 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase and evaluated for antitumor and antibacterial properties. These compounds demonstrated significant inhibitory activities against human thymidylate synthase and some of them showed promise as antibacterial agents (Gangjee et al., 1996).

  • Antimicrobial Activity : A research synthesized new compounds containing biologically active sulfonamide and evaluated their antibacterial and antifungal activities. Some of the synthesized compounds exhibited significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Fadel & Al-Azzawi, 2021).

  • Inhibitors of Serotonin 5-HT6 Receptor : Another study involved the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines to evaluate their binding affinity and inhibition of cellular responses to serotonin. The study identified compounds with significant activity in a functional assay and high selectivity for the 5-HT6 receptor, suggesting potential applications in the treatment of neurological disorders (Ivachtchenko et al., 2010).

  • Antiviral Activity : Research on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated certain anti-tobacco mosaic virus activity, indicating potential applications in antiviral therapies (Chen et al., 2010).

Mechanism of Action

If the compound has biological activity, studies may be conducted to determine its mechanism of action. This could involve looking at the compound’s interactions with biological molecules, its effects on cellular processes, and its overall effects in an organism .

Safety and Hazards

Information on the compound’s toxicity, flammability, and environmental impact is important for ensuring its safe handling and disposal .

Future Directions

This could involve suggesting further studies to better understand the compound’s properties or potential applications, or proposing modifications to its structure to enhance its properties .

properties

IUPAC Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4S2/c19-12-6-8-14(9-7-12)28(25,26)15-10-20-18(22-17(15)24)27-11-16(23)21-13-4-2-1-3-5-13/h1-10H,11H2,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBDSAURAGJKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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